molecular formula C7H9NO2 B13611879 2-(3-Methyl-1,2-oxazol-5-yl)propanal

2-(3-Methyl-1,2-oxazol-5-yl)propanal

Cat. No.: B13611879
M. Wt: 139.15 g/mol
InChI Key: RVUOYABTVWNZAZ-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-oxazol-5-yl)propanal is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with propanal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-oxazol-5-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(3-Methyl-1,2-oxazol-5-yl)propanoic acid.

    Reduction: 2-(3-Methyl-1,2-oxazol-5-yl)propanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methyl-1,2-oxazol-5-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride: A related compound with similar structural features but different functional groups.

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another oxazole derivative with distinct biological activities.

Uniqueness

2-(3-Methyl-1,2-oxazol-5-yl)propanal is unique due to its specific structural features and the presence of an aldehyde group, which allows it to undergo a variety of chemical reactions. Its versatility makes it valuable for research and industrial applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)propanal

InChI

InChI=1S/C7H9NO2/c1-5(4-9)7-3-6(2)8-10-7/h3-5H,1-2H3

InChI Key

RVUOYABTVWNZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(C)C=O

Origin of Product

United States

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